4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine

合成化学 Gewald反应 杂环合成

Researchers seeking a reliable thieno[2,3-d]pyrimidine core for kinase inhibitor development often face inconsistent purity and supply. This compound solves that with a defined 4-chloro substitution for SNAr-based derivatization, enabling rapid SAR exploration and lead optimization. • ≥95% purity, solid form ensures batch-to-batch reproducibility. • Versatile building block for c-Met, VEGFR-2, EGFR, and Mnk1/2 inhibitor synthesis. • Backed by full quality assurance documentation for procurement confidence.

Molecular Formula C9H9ClN2S
Molecular Weight 212.7 g/mol
CAS No. 439692-90-7
Cat. No. B1532942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine
CAS439692-90-7
Molecular FormulaC9H9ClN2S
Molecular Weight212.7 g/mol
Structural Identifiers
SMILESCCC1=C(SC2=C1C(=NC=N2)Cl)C
InChIInChI=1S/C9H9ClN2S/c1-3-6-5(2)13-9-7(6)8(10)11-4-12-9/h4H,3H2,1-2H3
InChIKeySDTNZUUFPBXYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine: 采购与技术选择基准


4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine(CAS: 439692-90-7)是一种噻吩并[2,3-d]嘧啶类杂环化合物,分子式为C₉H₉ClN₂S,分子量为212.70 g/mol 。该化合物在第4位含有氯取代基,第5位为乙基,第6位为甲基,LogP预测值为3.09,具有一个可旋转键 。噻吩并[2,3-d]嘧啶骨架在结构上与嘌呤相似,已被广泛开发用于抑制多种蛋白激酶,包括VEGFR-2、c-Met、EGFR及Mnk1/2等靶点 [1]。该化合物主要作为药物化学合成砌块使用,其4位氯原子为进一步的官能化反应提供了关键的反应活性位点 。

Thieno[2,3-d]pyrimidine scaffold for kinase-targeted library synthesis
C4 chloro leaving group enables selective SNAr derivatization
Commercial availability with standardized purity supports reproducible SAR studies

4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine: 同类化合物不可互换的原因


噻吩并[2,3-d]嘧啶骨架上的取代模式对生物活性具有决定性影响。构效关系研究表明,环系上不同位置的取代基种类和组合(如第2位、第4位、第5位、第6位)会导致对激酶靶点的抑制活性和选择性发生数量级的差异 。例如,在该骨架的激酶抑制剂开发中,IC₅₀值可从低纳摩尔级(如35.7 nM的c-Met抑制剂)变化至微摩尔级,具体取决于精确的取代结构 [1]。此外,氯原子作为离去基团的位置决定了后续衍生化反应的区域选择性和反应效率。因此,采购时若以其他取代位置的类似物(如2-取代衍生物、5-未取代类似物或4-非氯代衍生物)替代本品,将导致完全不同的合成路径效率和截然不同的生物学表型,无法保证实验的可重复性与数据的可比性。

Substitution pattern mismatch

Different substituents at positions 2, 5, or 6 can shift kinase inhibition by orders of magnitude, making analogs non-interchangeable.

Chlorine position critical

2-chloro or non-chloro analogs lack the same regioselective SNAr reactivity, leading to divergent synthetic pathways and product profiles.

4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine: 产品特异性证据指南


合成效率:Gewald法一步合成可行性

4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine可通过Gewald反应便捷合成。相比之下,结构相似的2-取代衍生物(如2-环丁基或2-二甲基环丙基取代类似物)需引入额外的2-位取代基,涉及更复杂的合成路线和更低的总体收率 。本品的无2-取代结构使其合成步骤更少、可及性更高,从而降低采购成本和交付周期。

Synthesis efficiency
Class-level inference
Target: No 2-substitution, accessible via Gewald one-step route Comparator: 2-substituted analogs require additional synthetic steps
Streamlined synthesis reduces cost and lead time for scale-up
Inferred from general thienopyrimidine synthetic methodology
合成化学 Gewald反应 杂环合成 工艺放大

区域选择性:4位氯的SNAr反应精确位点

本品的4位氯原子是噻吩并[2,3-d]嘧啶骨架中电子密度最低的位点,为亲核芳香取代(SNAr)提供了高反应活性和唯一的区域选择性位点。相比之下,无氯取代的类似物(如5-乙基-6-甲基噻吩并[2,3-d]嘧啶-4(3H)-硫酮)缺乏这一高效反应手柄,需通过额外的活化步骤才能进行官能化 。与2-氯取代类似物相比,本品的4位氯位于嘧啶环上,其反应活性与电子特性与2-位氯有本质差异,导致不同的反应动力学和产物分布 。

Regioselectivity
Class-level inference
100% C4 SNAr specificity
Enables high-purity product without isomer separation
Based on electron density distribution in the pyrimidine ring
药物化学 亲核芳香取代 衍生化 文库合成

商业化纯度与批次一致性

本品在主要供应商处具有明确的商业化纯度标准:AKSci提供的最低纯度规格为95% ;Hit2Lead(ChemBridge)同样提供95%纯度的产品,且为固体形态,LogP为3.09 。而许多在研的噻吩并[2,3-d]嘧啶类似物仅存在于学术文献中,缺乏商业化供应和标准化的质量保证文件(如COA、SDS),采购时需依赖定制合成,面临批次间质量波动的风险。

Commercial purity
Supporting evidence
95% purity (supplier standard)
Supports lot-to-lot reproducibility for reliable SAR data
Verified via supplier COA/SDS; research-only analogs often lack standardized purity
质量控制 纯度规格 采购标准 可重复性

物化性质:固体形态与储存稳定性

本品为固体形态,LogP为3.09,预测沸点为329°C(760 mmHg),密度为1.325 g/cm³,闪点为152.8°C 。与某些高度亲脂性的噻吩并[2,3-d]嘧啶衍生物相比,本品的LogP值为3.09,处于可接受的口服药物样范围,更有利于后续的ADME优化 。相比之下,某些2-位环烷基取代的类似物(如2-二甲基环丙基衍生物的XLogP3为5.1,2-环丁基衍生物的XLogP3为4.8)具有更高的亲脂性,可能带来溶解度和代谢稳定性的挑战 [1]。

Lipophilicity (LogP)
Supporting evidence
Target LogP: 3.09 Comparator LogP: 5.1 (2-dimethylcyclopropyl analog), 4.8 (2-cyclobutyl analog)
More favorable aqueous solubility profile for ADME optimization
Calculated values; experimental determination recommended
物化性质 储存稳定性 制剂前研究 高通量筛选

4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine: 科研与工业应用场景


激酶抑制剂骨架构建

本品作为噻吩并[2,3-d]嘧啶核心砌块,其4位氯原子可被含胺药效团(如苯胺、氨基吡啶等)经SNAr反应取代,快速构建激酶抑制剂候选分子。该类骨架已被验证可靶向c-Met、VEGFR-2、EGFR及Mnk1/2等多个激酶靶点,且优化后的衍生物IC₅₀可达纳摩尔级别 [1]。

高通量筛选文库合成砌块

本品的95%标准化纯度、固体形态和可靠的质量保证文件,使其成为构建多样化化合物文库的理想起始原料。通过4位氯的亲核取代反应,可高效引入各种胺、醇或硫醇片段,生成结构多样的衍生物用于表型筛选或靶点验证 [2]。

农用化学品杂环中间体

噻吩并[2,3-d]嘧啶骨架不仅在医药领域有应用,在农用化学品研究中也作为活性骨架使用。本品可作为合成具有杀虫、除草或杀菌活性的新型杂环化合物的关键中间体,其氯原子的反应活性为后续官能化提供了灵活性 [3]。

构效关系核心模板

对于需要系统研究5-位和6-位取代基对生物活性影响的用户,本品(5-乙基,6-甲基)是一个定义明确的核心模板。通过与5-位和6-位具有不同取代基的类似物进行平行合成和生物评价,可建立清晰的SAR图谱,指导后续的分子优化 [4]。

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold building
C4 chloro reactivity for SNAr with amine pharmacophores
Target inhibition assays (e.g., c-Met, VEGFR-2)
HTS library synthesis
Commercial solid form with reliable purity
Compound diversity and identity verification
Agrochemical intermediate
Thieno[2,3-d]pyrimidine core with reactive handle
Agrochemical target screening
SAR template
Defined 5-ethyl-6-methyl substitution pattern
SAR profiling against substituted analogs

Technical Documentation Hub

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